1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine is a compound that belongs to the class of organosilicon compounds It features a pyrrolidine ring attached to a silicon atom, which is further bonded to a 2,3-dimethylbutan-2-yl group and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine typically involves the reaction of pyrrolidine with a silicon-containing reagent. One common method is the hydrosilylation of pyrrolidine with 2,3-dimethylbutan-2-yl(dimethoxy)silane under the influence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine has several applications in scientific research:
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Wirkmechanismus
The mechanism of action of 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in diverse chemical reactions. The presence of the pyrrolidine ring enhances its reactivity and enables it to act as a nucleophile or electrophile in different contexts.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple nitrogen-containing heterocycle.
Dimethoxysilane: A silicon-containing compound with two methoxy groups.
2,3-Dimethylbutane: A branched alkane with two methyl groups.
Uniqueness: 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine is unique due to its combination of a pyrrolidine ring and a silicon atom bonded to a 2,3-dimethylbutan-2-yl group and two methoxy groups. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
169284-27-9 |
---|---|
Molekularformel |
C12H27NO2Si |
Molekulargewicht |
245.43 g/mol |
IUPAC-Name |
2,3-dimethylbutan-2-yl-dimethoxy-pyrrolidin-1-ylsilane |
InChI |
InChI=1S/C12H27NO2Si/c1-11(2)12(3,4)16(14-5,15-6)13-9-7-8-10-13/h11H,7-10H2,1-6H3 |
InChI-Schlüssel |
RHHBVKYQWHTEEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)[Si](N1CCCC1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.